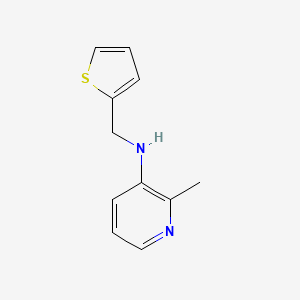
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is a chemical compound with a unique structure that includes an amino group, a methyl group, a methylsulfanyl group, and a carboxylic acid group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.
Amination: The amino group can be introduced through nucleophilic substitution or reductive amination reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxylic acid group to form alcohols or aldehydes.
Substitution: The amino group and the methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents can be used for reduction reactions.
Nucleophiles: Amines, thiols, and other nucleophiles can be used for substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with DNA or RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
5-amino-1-methyl-3-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to its analogs with nitrile or carboxamide groups. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H9N3O2S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
5-amino-1-methyl-3-methylsulfanylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C6H9N3O2S/c1-9-4(7)3(6(10)11)5(8-9)12-2/h7H2,1-2H3,(H,10,11) |
InChI Key |
LBTZMPSAJOJQAX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)SC)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13268543.png)

![N-[2-(Piperazin-1-YL)ethyl]thiophene-3-carboxamide](/img/structure/B13268560.png)


![2-{3-[3-(Aminomethyl)phenyl]phenyl}ethan-1-amine](/img/structure/B13268570.png)


![[1-(3,5-Dimethylphenyl)-3-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B13268588.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13268595.png)


![N-{2-[(1-phenylethyl)amino]ethyl}acetamide](/img/structure/B13268607.png)
![2-[(Prop-2-yn-1-yl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B13268613.png)
